

1,6-Dinitrocarbazole chemical structure and properties

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An In-depth Technical Guide to 1,6-Dinitrocarbazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and experimental data specifically for **1,6-dinitrocarbazole** (CAS No: 3062-57-5) are notably scarce. Much of the available data is predicted, and experimental studies often focus on the more readily synthesized 3,6-dinitrocarbazole isomer. This guide compiles the available information on **1,6-dinitrocarbazole** and draws comparisons with related, better-studied carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science.[1] The carbazole scaffold is present in various biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] Dinitrocarbazoles, as a subclass, are important intermediates in the synthesis of more complex functionalized carbazoles, such as diamino- and dithiocarbazoles, which are used in the development of dyes, pharmaceuticals, and electronic materials.

This guide focuses on the chemical structure and properties of the **1,6-dinitrocarbazole** isomer, highlighting the challenges in its synthesis and the current gaps in its characterization



and biological evaluation.

Chemical Structure and Properties

1,6-Dinitrocarbazole is an aromatic compound with the molecular formula C₁₂H₇N₃O₄. The structure consists of a central carbazole core with two nitro groups (-NO₂) substituted at the 1 and 6 positions of the tricyclic system.

Table 1: Physicochemical Properties of **1,6-Dinitrocarbazole**

| Property | Value | Source |
|-------------------|-----------------------------|--------------|
| CAS Number | 3062-57-5 | [2] |
| Molecular Formula | C12H7N3O4 | [2] |
| Molecular Weight | 257.20 g/mol | [3] |
| Boiling Point | 537.2 ± 30.0 °C (Predicted) | ChemicalBook |
| Density | 1.610 g/cm³ (Predicted) | ChemicalBook |
| рКа | 12.91 ± 0.30 (Predicted) | ChemicalBook |

Note: The majority of the physicochemical data available for **1,6-dinitrocarbazole** is based on computational predictions and has not been experimentally verified in peer-reviewed literature.

Synthesis and Experimental Protocols

The synthesis of specific dinitrocarbazole isomers is challenging due to the directing effects of the nitrogen heteroatom in the carbazole ring during electrophilic substitution reactions like nitration.

General Nitration of Carbazole

Direct nitration of carbazole typically yields a mixture of isomers, with the 3,6-dinitrocarbazole being the major product due to the electronic properties of the carbazole nucleus.

A General Experimental Protocol for the Synthesis of 3,6-Dinitrocarbazole: [4][5]



- Dissolution: Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M), warming slightly to achieve complete dissolution.[4]
- Acidification: Add concentrated sulfuric acid (0.15 M) to the solution with vigorous stirring.[4]
- Cooling: Immerse the reaction flask in an ice bath to bring the temperature to approximately 3 °C.[4]
- Nitration: Add a pre-cooled mixture of concentrated nitric acid (0.02 M) and concentrated sulfuric acid (0.01 M) dropwise from a dropping funnel with continuous vigorous stirring.[4] It is crucial to maintain the reaction temperature below 10 °C throughout the addition.[4]
- Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.[4]
- Precipitation: Pour the reaction mixture into 150 g of crushed ice to precipitate the dinitrocarbazole product.[4]
- Isolation and Purification: Filter the precipitate and wash thoroughly with water. The crude product can be recrystallized from chloroform.[4]

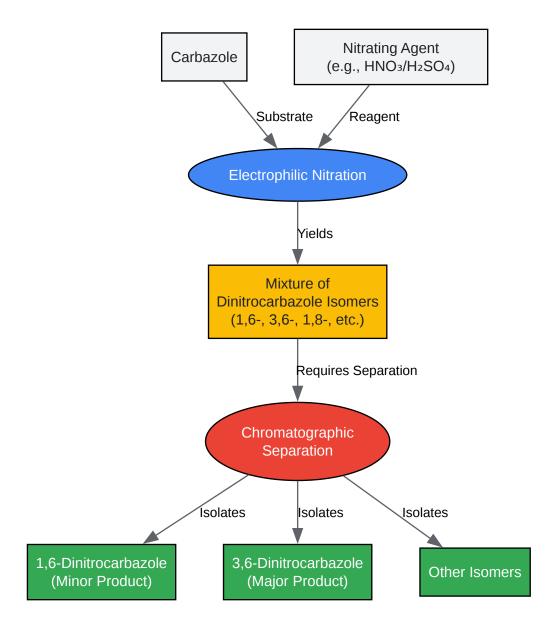
Challenges in the Synthesis of 1,6-Dinitrocarbazole

The synthesis of **1,6-dinitrocarbazole** is not as straightforward as its 3,6-isomer. The positions 3 and 6 are electronically favored for electrophilic attack. To achieve substitution at the 1 and 6 positions, a multi-step synthetic strategy would likely be required, potentially involving the use of blocking groups to deactivate the 3 and 8 positions, followed by nitration and subsequent removal of the blocking groups. No detailed experimental protocol for the selective synthesis of **1,6-dinitrocarbazole** is readily available in the surveyed literature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of dinitrocarbazoles, emphasizing the challenge of isomer separation.





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Caption: Synthetic pathway for dinitrocarbazoles highlighting isomer formation.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **1,6-dinitrocarbazole**, including ¹H NMR, ¹³C NMR, and IR spectra, are not available in the public domain. For the purpose of structural elucidation, researchers would typically rely on a combination of these techniques.

 ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing



nitro groups.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule.[6]
- IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹), as well as C-H and C=C stretching vibrations of the aromatic rings.
- Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound. For 3,6-dinitrocarbazole, the mass spectrum shows a molecular ion peak at m/z 257.[3]

Some limited ¹H NMR data is available for a derivative, 9-Ethyl-3-methyl-**1,6-dinitrocarbazole**:

¹H NMR (300 MHz, CDCl₃, p.p.m.): 8.99 (d, 2.17 Hz, 1H), 8.45 (d of d, 8.96 and 2.19 Hz, 1H), 8.20 (s, 1H), 7.88 (s, 1H), 7.54 (d, 9.14 Hz, 1H), 4.42 (q, 7.04 Hz, 2H), 2.61 (s, 3H), 1.43 (t, 7.13 Hz, 3H).[7]

Biological Activities

While there is a substantial body of research on the biological activities of carbazole derivatives, no specific studies on the biological effects of **1,6-dinitrocarbazole** have been found.[1] However, the broader class of carbazole compounds has been shown to possess a variety of interesting pharmacological properties:

- Antimicrobial Activity: Many N-substituted carbazole derivatives have demonstrated potent
 antibacterial and antifungal activities.[1] For example, derivatives of 3,6-dinitrocarbazole
 have been synthesized and evaluated for their antibacterial properties.[4]
- Anticancer Activity: Certain carbazole derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1]
- Anti-inflammatory and Analgesic Effects: The carbazole scaffold is also associated with antiinflammatory and analgesic properties.[4]



The biological activity of dinitrocarbazole isomers can be highly dependent on the specific substitution pattern of the nitro groups, as this affects the molecule's electronic properties, solubility, and ability to interact with biological targets.[8] Further research is needed to elucidate the potential biological activities of **1,6-dinitrocarbazole**.

Conclusion

1,6-Dinitrocarbazole remains a poorly characterized isomer within the dinitrocarbazole family. The lack of a straightforward and selective synthetic route has likely hindered its isolation and subsequent investigation. The available data is largely predictive, and there is a clear need for the development of synthetic methodologies to access this and other less common carbazole isomers. Such advancements would enable a more comprehensive understanding of the structure-activity relationships within this important class of compounds, potentially unlocking new applications in drug discovery and materials science.

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